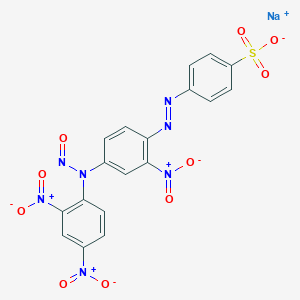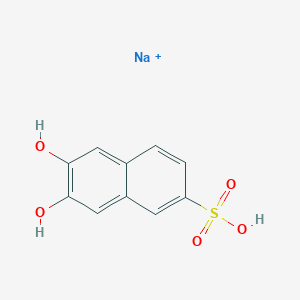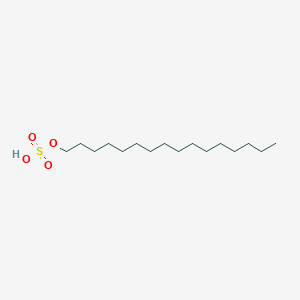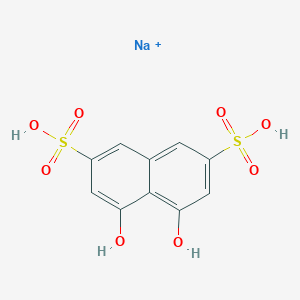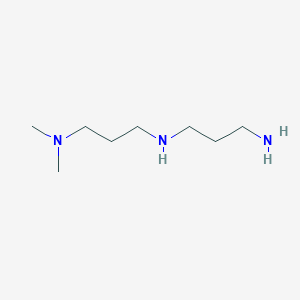
(2R)-2,6,6-trimethyloxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,6,6-trimethyloxane-2-carboxylic acid, also known as isoleucine, is an essential amino acid that cannot be synthesized by the human body and must be obtained through dietary intake. Isoleucine is commonly found in animal proteins such as meat, eggs, and dairy products, as well as in some plant-based sources such as soybeans and legumes.
Mechanism Of Action
Isoleucine functions as a building block for proteins and is involved in the regulation of several key metabolic pathways. It is also a precursor to several important molecules, including acetyl-CoA and succinyl-CoA, which are involved in energy production.
Biochemical And Physiological Effects
Isoleucine has several biochemical and physiological effects on the body. It has been shown to stimulate insulin secretion, which can improve glucose uptake and utilization. Isoleucine also plays a role in the regulation of muscle protein synthesis, and has been found to improve muscle recovery and reduce muscle damage following exercise.
Advantages And Limitations For Lab Experiments
Isoleucine has several advantages for use in lab experiments. It is readily available and can be synthesized through a variety of methods, making it a cost-effective option for researchers. However, it is important to note that (2R)-2,6,6-trimethyloxane-2-carboxylic acid is an essential amino acid and must be obtained through dietary intake, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on (2R)-2,6,6-trimethyloxane-2-carboxylic acid. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms underlying (2R)-2,6,6-trimethyloxane-2-carboxylic acid's effects on muscle protein synthesis and recovery. Finally, there is potential for the development of new methods for (2R)-2,6,6-trimethyloxane-2-carboxylic acid synthesis that are more efficient and sustainable.
Synthesis Methods
Isoleucine can be synthesized through several methods, including fermentation and chemical synthesis. Fermentation involves the use of bacteria or fungi to produce (2R)-2,6,6-trimethyloxane-2-carboxylic acid from a carbohydrate source, while chemical synthesis involves the use of various chemical reactions to create (2R)-2,6,6-trimethyloxane-2-carboxylic acid from other compounds.
Scientific Research Applications
Isoleucine has been the subject of numerous scientific studies, particularly in the fields of nutrition and metabolism. Research has shown that (2R)-2,6,6-trimethyloxane-2-carboxylic acid plays a crucial role in protein synthesis, glucose uptake, and energy metabolism. It has also been found to have potential therapeutic applications in the treatment of certain metabolic disorders and muscle wasting conditions.
properties
CAS RN |
13226-18-1 |
|---|---|
Product Name |
(2R)-2,6,6-trimethyloxane-2-carboxylic acid |
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2R)-2,6,6-trimethyloxane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2)5-4-6-9(3,12-8)7(10)11/h4-6H2,1-3H3,(H,10,11)/t9-/m1/s1 |
InChI Key |
JPFVEUNQMVVIDU-SECBINFHSA-N |
Isomeric SMILES |
C[C@@]1(CCCC(O1)(C)C)C(=O)O |
SMILES |
CC1(CCCC(O1)(C)C(=O)O)C |
Canonical SMILES |
CC1(CCCC(O1)(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
